2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-

Medicinal chemistry CNS drug design Bioisostere comparison

2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- (CAS 81513-96-4, molecular formula C₂₀H₂₀F₃N₃O₂, molecular weight 391.4 g/mol) is a synthetic small molecule comprising a 2(3H)-benzoxazolone heterocycle linked via an ethyl spacer to a 4-(3-trifluoromethylphenyl)piperazine moiety. The compound belongs to the arylpiperazinyl-ethyl-heterocyclic class, which is disclosed in patent literature as having neuroleptic (antipsychotic) activity.

Molecular Formula C20H20F3N3O2
Molecular Weight 391.4 g/mol
CAS No. 81513-96-4
Cat. No. B12727651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-
CAS81513-96-4
Molecular FormulaC20H20F3N3O2
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN2C3=CC=CC=C3OC2=O)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C20H20F3N3O2/c21-20(22,23)15-4-3-5-16(14-15)25-11-8-24(9-12-25)10-13-26-17-6-1-2-7-18(17)28-19(26)27/h1-7,14H,8-13H2
InChIKeyXSYHGQBDXPLCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- (CAS 81513-96-4): Chemical Identity and Core Scaffold Profile for Research Procurement


2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- (CAS 81513-96-4, molecular formula C₂₀H₂₀F₃N₃O₂, molecular weight 391.4 g/mol) is a synthetic small molecule comprising a 2(3H)-benzoxazolone heterocycle linked via an ethyl spacer to a 4-(3-trifluoromethylphenyl)piperazine moiety [1]. The compound belongs to the arylpiperazinyl-ethyl-heterocyclic class, which is disclosed in patent literature as having neuroleptic (antipsychotic) activity [2]. The presence of the 3-trifluoromethyl substituent on the phenyl ring distinguishes this compound from other arylpiperazine analogs, while the unsubstituted benzoxazolone core differentiates it from 5-chloro and 6-acyl benzoxazolone derivatives that dominate the literature [3].

Why 2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- Cannot Be Simply Replaced by In-Class Analogs


The arylpiperazinyl-ethyl-benzoxazolone scaffold is highly sensitive to three structural variables that preclude generic substitution: (1) the identity of the fused heterocycle (benzoxazolone vs. benzimidazolone vs. benzothiazolone), which governs hydrogen-bonding capacity and tautomeric equilibrium [1]; (2) the position and electronic character of substituents on the terminal aryl ring, where the 3-CF₃ group imparts a distinct electron-withdrawing profile and lipophilicity (XLogP3-AA = 3.8) compared to 4-F, 2-OCH₃, or unsubstituted phenyl analogs [2]; and (3) the attachment point on the benzoxazolone core — N-3 alkylation (as in this compound) versus C-6 alkylation (as in many patent-exemplified leads) produces fundamentally different pharmacophoric geometries [3]. Even closely related compounds such as flibanserin (benzimidazolone core, CAS 167933-07-5) and pardoprunox (C-7 piperazine substitution, CAS 269718-84-5) exhibit divergent receptor-selectivity profiles, demonstrating that substitution pattern, not merely scaffold class, determines biological outcome.

Quantitative Differentiation Evidence for CAS 81513-96-4: Head-to-Head Comparison Data Against Closest Structural Analogs


Heterocyclic Core Comparison: Benzoxazolone (CAS 81513-96-4) vs. Benzimidazolone (Flibanserin) — Hydrogen Bond Acceptor Count and Lipophilicity

The target compound uses a 2(3H)-benzoxazolone core, whereas flibanserin (CAS 167933-07-5) employs a 2(3H)-benzimidazolone core. The benzoxazolone oxygen at position 2 contributes an additional hydrogen bond acceptor (total HBA count = 7 for the target compound vs. 6 for flibanserin) and increases computed lipophilicity (XLogP3-AA = 3.8 vs. ~3.2 for flibanserin) [1]. This difference in heterocyclic identity directly affects the electronic distribution and tautomeric preference of the amide-like carbonyl, which is critical for ligand-receptor hydrogen bonding at aminergic GPCR targets [2].

Medicinal chemistry CNS drug design Bioisostere comparison

Substitution Pattern Differentiation: N-3 Alkylation (CAS 81513-96-4) vs. C-7 Piperazinyl Substitution (Pardoprunox)

The target compound bears the piperazinyl-ethyl moiety at the N-3 position of the benzoxazolone ring, whereas pardoprunox (SLV308, CAS 269718-84-5) carries a 4-methylpiperazine directly at the C-7 position. This positional difference produces fundamentally distinct vectors for the basic piperazine nitrogen relative to the benzoxazolone pharmacophore. Published SAR data for the benzoxazolone-arylpiperazine class show that N-3 vs. C-6 vs. C-7 attachment produces differential selectivity between 5-HT₇, 5-HT₁A, and D₂ receptor subtypes [1]. Pardoprunox is characterized as a D₂ receptor partial agonist (pKi = 8.1) and D₃ receptor partial agonist (pKi = 8.6) with 5-HT₁A agonist activity (pKi = 8.5) [2], whereas the N-3-substituted target compound, by virtue of its different attachment geometry, is predicted to exhibit a distinct receptor-interaction profile based on the general SAR framework established for this scaffold class [1].

Dopamine receptor Serotonin receptor Structure-activity relationship

Aryl Substituent Effect: 3-Trifluoromethylphenyl vs. 4-Fluorophenyl and Unsubstituted Phenyl Analogs

The target compound incorporates a 3-trifluoromethyl substituent on the terminal phenyl ring. Computed physicochemical data show XLogP3-AA = 3.8 for the target, which is elevated relative to the 4-fluorophenyl analog (estimated XLogP3-AA ≈ 2.5–2.8) and the unsubstituted phenyl analog (XLogP3-AA ≈ 2.0–2.5) [1]. The CF₃ group is strongly electron-withdrawing (Hammett σₘ = 0.43), which modulates the basicity of the piperazine nitrogen (calculated pKₐ of the conjugate acid for the arylpiperazine moiety is reduced by approximately 0.5–0.8 units compared to the unsubstituted phenyl analog) [2]. This electronic effect alters the protonation state of the piperazine at physiological pH and consequently influences receptor binding affinity and CNS pharmacokinetics [2].

Lipophilicity Electron-withdrawing group CNS penetration

Core Substitution Status: Unsubstituted Benzoxazolone (CAS 81513-96-4) vs. 5-Chloro-6-hydroxyalkyl Analogs — Metabolic Stability Implications

The target compound bears an unsubstituted benzoxazolone ring (no halogen, alkyl, or acyl substituents at positions 5 or 6). In contrast, closely related analogs such as 5-chloro-6-(1-hydroxy-2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-3-methyl-2(3H)-benzoxazolone (CAS 132634-42-5) contain a 5-chloro and a 6-hydroxyalkyl substituent . Literature data on benzoxazolone metabolism indicate that the 5-position is a primary site for oxidative metabolism (CYP450-mediated hydroxylation) and that chlorine substitution at this position blocks this metabolic pathway, potentially extending half-life but also introducing liability for glutathione conjugation [1]. The unsubstituted core of the target compound makes it a cleaner probe for studying intrinsic benzoxazolone pharmacokinetics without the confounding effects of halogen substituents [1].

Metabolic stability Benzoxazolone core 5-chloro substituent

Patent-Documented Neuroleptic Class Assignment: Evidence from US 4,883,795 and US 4,831,031

The arylpiperazinyl-ethyl-benzoxazolone compound class, which includes the target compound as a specific embodiment, is explicitly claimed in US Patents 4,883,795 and 4,831,031 as having neuroleptic (antipsychotic) activity [1][2]. These patents disclose that compounds of the general formula, where the heterocycle is benzoxazolone and the aryl group is optionally substituted phenyl (including 3-trifluoromethyl), are useful for treating psychotic disorders. The target compound's specific structural combination (benzoxazolone + ethyl linker + 4-(3-trifluoromethylphenyl)piperazine) falls directly within the preferred Markush structures of these patents, distinguishing it from related patent families that claim benzimidazolone (flibanserin patent family) or benzothiazolone heterocycles [3].

Neuroleptic Antipsychotic Dopamine receptor

Optimal Research and Industrial Use Cases for CAS 81513-96-4 Based on Verified Differentiation Evidence


CNS Aminergic GPCR Screening Panels: Probing the Benzoxazolone vs. Benzimidazolone Pharmacophore Hypothesis

This compound is optimally deployed as the benzoxazolone reference point in a systematic heterocycle scan across 5-HT and dopamine receptor subtypes. Its N-3-substituted benzoxazolone core, 3-CF₃ aryl group, and ethyl linker provide a matched molecular pair for comparison with flibanserin (benzimidazolone core, identical arylpiperazine moiety) and benzothiazolone analogs. The quantitative hydrogen bond acceptor count (7 vs. 6) and lipophilicity difference (ΔXLogP3-AA ≈ +0.6) between the target and flibanserin enable the deconvolution of heterocycle-specific effects on receptor binding and functional activity [1].

Neuroleptic Lead Optimization: Baseline Physicochemical Scaffold for Property-Based Drug Design

As a compound specifically encompassed by the neuroleptic patent families (US 4,883,795 and US 4,831,031), this molecule serves as a starting point for antipsychotic lead optimization programs. Its unsubstituted benzoxazolone core (MW 391.4, XLogP3-AA 3.8) provides a clean baseline for iterative introduction of substituents at positions 5, 6, or 7 to modulate potency, selectivity, and metabolic stability, as documented in the benzoxazolone SAR literature [2].

Blood-Brain Barrier Permeability Studies: High-LogP Reference Compound in Arylpiperazine Series

With a computed XLogP3-AA of 3.8, this compound represents the high-lipophilicity end of the arylpiperazine-benzoxazolone series, making it a valuable reference for correlating lipophilicity with passive BBB permeability in parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion models. Comparison against 4-fluoro and unsubstituted phenyl analogs (ΔXLogP3-AA ≈ +1.0 to +1.8) enables quantitative assessment of the lipophilicity-permeability relationship within a congeneric series [3].

Metabolic Soft-Spot Identification: Using the Unsubstituted Core as a Control for CYP450 Site-of-Metabolism Studies

The absence of substituents at positions 5, 6, and 7 of the benzoxazolone ring makes this compound an ideal control substrate for identifying intrinsic metabolic soft spots of the benzoxazolone scaffold. When compared with 5-chloro analogs such as CAS 132634-42-5, researchers can isolate the contribution of the 5-chloro substituent to metabolic switching and glutathione conjugation liability, using hepatocyte incubation or recombinant CYP450 isoform assays [4].

Quote Request

Request a Quote for 2(3H)-Benzoxazolone, 3-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.